molecular formula C6H10FNO3 B139810 4-Amino-6-fluoro-5-oxohexanoic acid CAS No. 127582-44-9

4-Amino-6-fluoro-5-oxohexanoic acid

Cat. No. B139810
M. Wt: 163.15 g/mol
InChI Key: HMADDHUWXPNCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-fluoro-5-oxohexanoic acid, also known as AF-5, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry.

Scientific Research Applications

4-Amino-6-fluoro-5-oxohexanoic acid has been studied extensively for its potential applications in various fields of scientific research. In the field of medicine, 4-Amino-6-fluoro-5-oxohexanoic acid has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. 4-Amino-6-fluoro-5-oxohexanoic acid has also been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro.
In the field of biochemistry, 4-Amino-6-fluoro-5-oxohexanoic acid has been used as a tool for studying the structure and function of proteins. Specifically, 4-Amino-6-fluoro-5-oxohexanoic acid has been used as a probe for studying the active sites of enzymes, as it can bind to specific amino acid residues and modify their function.

Mechanism Of Action

The mechanism of action of 4-Amino-6-fluoro-5-oxohexanoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and the modification of protein function. 4-Amino-6-fluoro-5-oxohexanoic acid has been shown to bind to specific amino acid residues in proteins, causing changes in their structure and function.

Biochemical And Physiological Effects

4-Amino-6-fluoro-5-oxohexanoic acid has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and analgesic properties. 4-Amino-6-fluoro-5-oxohexanoic acid has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the treatment of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Amino-6-fluoro-5-oxohexanoic acid is its ability to modify protein function, making it a useful tool for studying the structure and function of proteins. However, one of the limitations of 4-Amino-6-fluoro-5-oxohexanoic acid is its potential toxicity, as it has been shown to be toxic to some cell types at high concentrations.

Future Directions

There are many potential future directions for research on 4-Amino-6-fluoro-5-oxohexanoic acid. One area of interest is the development of 4-Amino-6-fluoro-5-oxohexanoic acid as a potential therapeutic agent for the treatment of chronic pain and inflammatory diseases. Another area of interest is the development of 4-Amino-6-fluoro-5-oxohexanoic acid as a tool for studying the structure and function of proteins in more detail. Finally, there is potential for the development of new synthesis methods for 4-Amino-6-fluoro-5-oxohexanoic acid that are more efficient and cost-effective.

Synthesis Methods

4-Amino-6-fluoro-5-oxohexanoic acid can be synthesized through a multi-step process that involves the reaction of 5-oxohexanoic acid with various reagents, including fluoroacetic acid and ammonia. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

properties

CAS RN

127582-44-9

Product Name

4-Amino-6-fluoro-5-oxohexanoic acid

Molecular Formula

C6H10FNO3

Molecular Weight

163.15 g/mol

IUPAC Name

4-amino-6-fluoro-5-oxohexanoic acid

InChI

InChI=1S/C6H10FNO3/c7-3-5(9)4(8)1-2-6(10)11/h4H,1-3,8H2,(H,10,11)

InChI Key

HMADDHUWXPNCOI-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(C(=O)CF)N

Canonical SMILES

C(CC(=O)O)C(C(=O)CF)N

synonyms

Hexanoic acid, 4-amino-6-fluoro-5-oxo-

Origin of Product

United States

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